molecular formula C10H14N2O2 B2992976 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1249606-57-2

3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2992976
CAS No.: 1249606-57-2
M. Wt: 194.234
InChI Key: BFJJTMAWFVZDQV-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H14N2O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazole-4-carboxylic acid
  • 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-Aminopyrazole-4-carboxylic acid

Uniqueness: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities .

Properties

IUPAC Name

3-cyclopentyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-6-8(10(13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJJTMAWFVZDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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